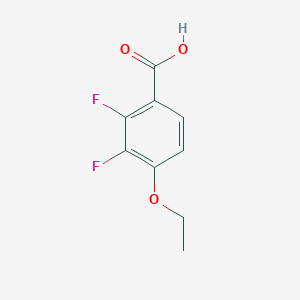

4-Ethoxy-2,3-difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFHBAZUQFJVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377710 | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124728-45-6, 875664-49-6 | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 4-Ethoxy-2,3-difluorobenzoic acid, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This document outlines the core reaction, experimental protocols, and expected quantitative data.

Synthesis Pathway Overview

The most direct and plausible synthetic route to this compound commences with the commercially available starting material, 2,3,4-trifluorobenzoic acid. The synthesis hinges on the selective nucleophilic aromatic substitution of the fluorine atom at the C4 position with an ethoxy group. The electron-withdrawing nature of the carboxylic acid group activates the para-position, rendering the C4 fluorine atom susceptible to displacement by a suitable nucleophile, in this case, the ethoxide ion.

The primary transformation is the reaction of 2,3,4-trifluorobenzoic acid with sodium ethoxide in a suitable polar aprotic solvent. The reaction is followed by an acidic workup to protonate the carboxylate and yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value | Source/Notes |

| Starting Material | ||

| Name | 2,3,4-Trifluorobenzoic acid | Commercially available |

| Molecular Formula | C₇H₃F₃O₂ | |

| Molecular Weight | 176.09 g/mol | |

| Reagent | ||

| Name | Sodium ethoxide | Commercially available or prepared in situ |

| Molecular Formula | C₂H₅NaO | |

| Molecular Weight | 68.05 g/mol | |

| Product | ||

| Name | This compound | |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.16 g/mol | |

| Boiling Point | 282.2°C at 760 mmHg | |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent |

| Temperature | 80-100 °C | Estimated based on similar reactions |

| Reaction Time | 4-8 hours | Estimated based on similar reactions |

| Yield | ||

| Expected Yield | 70-85% | Estimated based on analogous reactions |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.

Materials:

-

2,3,4-Trifluorobenzoic acid (1.0 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trifluorobenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material.

-

Reagent Addition: Carefully add sodium ethoxide (1.2 eq) to the stirred solution. The reaction mixture may experience a slight exotherm.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 1 M hydrochloric acid, which will precipitate the crude product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Workup - Washing: Combine the organic layers and wash with water, followed by brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure solid.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound via SNAr.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Pathway

An alternative route to this compound involves the hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile. This pathway may be advantageous if the nitrile precursor is readily available or can be synthesized efficiently.

Alternative Pathway Diagram

Caption: Alternative synthesis via hydrolysis of the corresponding nitrile.

This technical guide provides a comprehensive, albeit representative, pathway for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be strictly adhered to throughout all experimental procedures.

References

Spectroscopic Analysis of 4-Ethoxy-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Ethoxy-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 1H | Ar-H |

| ~6.9-7.1 | Multiplet | 1H | Ar-H |

| ~4.1-4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4-1.6 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~150-155 (d, JCF) | C-F |

| ~145-150 (d, JCF) | C-F |

| ~140-145 | C-OEt |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~65-70 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity |

| -130 to -140 | Multiplet |

| -145 to -155 | Multiplet |

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ether and Carboxylic acid) |

| ~1100-1200 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 202.04 | [M]⁺ |

| 201.04 | [M-H]⁻ |

| 185.04 | [M-OH]⁺ |

| 173.04 | [M-C₂H₅]⁺ |

| 157.03 | [M-COOH]⁺ |

| 129.03 | [M-COOH-C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: spectral width of -100 to -200 ppm, pulse angle of 45 degrees, relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI conditions: set appropriate voltages for the capillary and cone, nebulizer gas flow, and desolvation temperature.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic data analysis.

Caption: General workflow for obtaining and analyzing spectroscopic data.

Caption: Relationship of spectroscopic data to structural determination.

Physical and chemical properties of 4-Ethoxy-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzoic acid, with the CAS Number 126162-13-8, is a fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, including altered acidity, lipophilicity, and metabolic stability. This technical guide provides a summary of the available physical and chemical properties of this compound, outlines a plausible synthetic approach, and discusses its potential applications in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, the following tables summarize key physical and chemical properties sourced from chemical supplier databases and computational predictions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | PubChem[1] |

| Molecular Weight | 202.16 g/mol | Crysdot LLC[2] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Melting Point | 201-203 °C | Crysdot LLC[2] |

| Boiling Point | 282.2 °C at 760 mmHg | Crysdot LLC[2] |

Table 2: Chemical Identifiers and Predicted Properties

| Identifier/Property | Value | Source |

| CAS Number | 126162-13-8 | Crysdot LLC[2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCOC1=C(C(=C(C=C1)C(=O)O)F)F | PubChem[1] |

| InChIKey | KMFHBAZUQFJVKK-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.0 | PubChemLite[3] |

| Predicted pKa | Data not available | |

| Solubility | Experimental data not available |

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.05142 |

| [M+Na]⁺ | 225.03336 |

| [M-H]⁻ | 201.03686 |

| [M+NH₄]⁺ | 220.07796 |

| [M+K]⁺ | 241.00730 |

| Data sourced from PubChemLite.[3] |

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds. A potential workflow is outlined below.

Hypothetical Synthesis Workflow

The synthesis of this compound could likely begin with a suitably substituted fluorinated benzene derivative, followed by a series of functional group transformations to introduce the ethoxy and carboxylic acid moieties.

Caption: Hypothetical synthesis pathway for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring. The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction. The fluorine atoms on the aromatic ring enhance its electrophilicity and can influence the regioselectivity of further aromatic substitutions.

In the context of drug development, fluorinated benzoic acids are valuable building blocks. The incorporation of fluorine atoms can modulate a drug candidate's metabolic stability, binding affinity to target proteins, and membrane permeability.

Potential Drug Discovery Workflow

Given its structure, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a general workflow for its potential application in a drug discovery program.

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data on its properties are limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of more complex molecules. Further research is needed to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Ethoxy-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a lipophilic ethoxy group and electron-withdrawing fluorine atoms, suggests potential applications in medicinal chemistry and materials science. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the compound's solubility and stability is paramount for its development and application, ensuring efficacy, safety, and a viable shelf-life in any formulation.

This technical guide outlines the theoretical solubility and stability profiles of this compound, provides detailed experimental protocols for their determination, and presents a framework for data analysis and interpretation.

Predicted Physicochemical Properties

A summary of predicted and known properties for this compound is presented below. These values are derived from computational models and data for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | PubChem[1] |

| Molecular Weight | 202.16 g/mol | Crysdot LLC |

| Predicted XlogP | 2.0 | PubChem[1] |

| Boiling Point | 282.2°C at 760 mmHg | Crysdot LLC |

| Appearance | White to off-white solid/powder | N/A |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the behavior of benzoic acid and its derivatives, this compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.[2][3] The solubility is influenced by the interplay between the polar carboxylic acid group and the largely nonpolar difluoroethoxy-phenyl moiety.

The following table provides an estimated qualitative solubility profile. Quantitative determination requires experimental validation as described in Section 3.2.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic benzene ring and ethoxy group limit solubility, though the carboxylic acid provides some polarity. |

| Methanol | Polar Protic | High | The alcohol can hydrogen bond with the carboxylic acid and solvate the ethoxy group. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an effective solvent for benzoic acid derivatives.[2][3] |

| Acetonitrile | Polar Aprotic | Moderate to High | A common solvent for organic acids, capable of dissolving both polar and nonpolar components. |

| Dichloromethane | Nonpolar | Moderate | The organic nature of the bulk of the molecule allows for solubility. |

| Ethyl Acetate | Polar Aprotic | High | A versatile solvent for compounds of intermediate polarity. |

| n-Hexane | Nonpolar | Low | The polarity of the carboxylic acid group is too high for significant solubility in aliphatic hydrocarbons. |

| 5% aq. HCl | Acidic Aqueous | Low | As a weak acid itself, the compound's solubility is not expected to increase in acidic solution. |

| 5% aq. NaOH | Basic Aqueous | High | The carboxylic acid will be deprotonated to form a highly soluble sodium carboxylate salt. |

| 5% aq. NaHCO₃ | Weakly Basic | High | Sodium bicarbonate should be sufficiently basic to deprotonate the carboxylic acid, leading to dissolution. |

This protocol outlines a standard method for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, 0.1 M Phosphate Buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining particulates. A precise volume of the filtered supernatant is then diluted with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 5 for method development). Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Experimental Workflow for Solubility Determination

Caption: A flowchart of the equilibrium shake-flask method for solubility.

Stability Profile and Degradation Pathways

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are performed under more severe conditions to identify likely degradation products and establish degradation pathways.[5][6][7]

-

Hydrolytic Stability: The ether and carboxylic acid functional groups are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the ethoxy ether linkage could potentially be cleaved. The carboxylic acid itself is stable.

-

Oxidative Stability: The benzene ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents and potentially initiated by light.

-

Photostability: Aromatic compounds often absorb UV light, which can lead to photodegradation. Photostability testing is crucial.

-

Thermal Stability: The compound is a solid with a predicted high boiling point, suggesting good thermal stability under typical storage conditions. Degradation would be expected at elevated temperatures.

This protocol is based on ICH guidelines for stability testing.[5][6][7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Methanol or Acetonitrile (as co-solvent if needed)

-

pH meter, heating block or oven, photostability chamber

-

HPLC-UV system, preferably with a Mass Spectrometer (LC-MS) for peak identification

Procedure: A solution of the compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for up to 48 hours.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for up to 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 7 days. Also, heat a solution of the compound at 60°C.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

-

Samples are taken at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

-

Aim for 5-20% degradation of the parent compound to ensure that secondary degradation products are not predominant.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (LC-MS) to obtain mass information on the parent and any new peaks (degradants).

Logical Flow for Stability Assessment

Caption: A logical diagram illustrating the forced degradation process.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a validated analytical method that can accurately quantify the parent compound in the presence of any impurities or degradants.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol with acidified water (e.g., 0.1% formic or phosphoric acid) is typical for acidic analytes.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-280 nm).

-

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by showing that the parent peak is resolved from all degradation peaks generated during the forced degradation study.

Summary

While specific quantitative data for this compound is not yet published, this guide provides a comprehensive framework for its characterization. The compound is predicted to have high solubility in organic solvents and low solubility in water, which can be increased in basic solutions. Its stability profile must be determined experimentally, with potential degradation pathways involving hydrolysis of the ether linkage and oxidation of the aromatic ring. The detailed protocols provided herein offer a clear path for researchers to generate the necessary solubility and stability data to support the development of this compound for its intended applications.

References

- 1. PubChemLite - this compound (C9H8F2O3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzoic acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

CAS Number: 124728-45-6

Molecular Formula: C₉H₈F₂O₃

Molecular Weight: 202.16 g/mol

Chemical Structure:

Synonyms: 2,3-Difluoro-4-ethoxybenzoic acid

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and an ethoxy group into the benzoic acid scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and predicted spectral properties of this compound. This data is essential for its characterization, handling, and application in synthetic and analytical workflows.

| Property | Value | Reference |

| Melting Point | 200-203 °C | |

| Boiling Point | 282.2 °C at 760 mmHg | |

| SMILES | CCOC1=C(C(=C(C=C1)C(=O)O)F)F | [1] |

| InChI | InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | [1] |

| Predicted XlogP | 2.0 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous fluorinated and ethoxylated benzoic acids. A common approach involves the nucleophilic aromatic substitution of a highly fluorinated precursor followed by hydrolysis.

Proposed Synthetic Pathway:

A potential synthetic route starts from 2,3,4-trifluoronitrobenzene. The nitro group activates the aromatic ring for nucleophilic substitution. The ethoxy group is introduced by reaction with sodium ethoxide, preferentially displacing the fluorine atom at the para position due to the strong activating effect of the nitro group. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a nitrile group, and finally hydrolysis of the nitrile will yield the desired carboxylic acid.

Applications in Drug Development

Fluorinated benzoic acids are pivotal building blocks in medicinal chemistry, primarily due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

Precursor for Quinolone Antibiotics

Substituted benzoic acids, particularly those with fluorine atoms, are crucial intermediates in the synthesis of quinolone and fluoroquinolone antibiotics. These antibiotics are a class of broad-spectrum bactericidal agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3][4][5] The general structure of many quinolone antibiotics features a carboxylic acid group at the 3-position and various substituents on the bicyclic ring system, which are often introduced via reactions involving functionalized benzoic acids.

The mechanism of action of fluoroquinolone antibiotics involves the formation of a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[2][3]

Potential as an Anti-Biofilm Agent

Research on the non-fluorinated analog, 4-Ethoxybenzoic acid, has demonstrated its efficacy as an anti-biofilm agent against Staphylococcus aureus. It has been shown to inhibit biofilm formation and potentiate the sensitivity of established biofilms to vancomycin. The proposed mechanism involves the alteration of cell membrane hydrophobicity. While specific studies on the anti-biofilm properties of this compound are limited, the presence of fluorine atoms could potentially enhance this activity due to their influence on lipophilicity and electronic properties.

The workflow for evaluating the anti-biofilm potential of a compound like this compound typically involves a series of in vitro assays.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug discovery and development. Its fluorinated structure makes it a promising precursor for the synthesis of potent pharmaceuticals, particularly quinolone antibiotics. Furthermore, based on the activity of its non-fluorinated analog, it holds potential as a novel anti-biofilm agent. Further research into its synthesis, biological activity, and incorporation into drug scaffolds is warranted to fully explore its therapeutic potential.

References

The Untapped Potential of 4-Ethoxy-2,3-difluorobenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated organic molecules are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance potency, metabolic stability, and pharmacokinetic profiles. This technical guide delves into the potential applications of 4-Ethoxy-2,3-difluorobenzoic acid, a promising but currently underexplored scaffold in medicinal chemistry. While direct applications of this specific isomer are not yet extensively documented, this paper will extrapolate its potential by examining the established roles of structurally similar fluorinated and ethoxy-substituted benzoic acid derivatives. We will present hypothetical synthetic routes, propose potential biological targets, and outline experimental workflows for the future development of novel therapeutics based on this core structure.

Introduction: The Role of Fluorine and Ethoxy Groups in Drug Design

The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their biological activity. The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate conformation, and block metabolic pathways.[1][2] The difluoro substitution pattern, in particular, offers a way to fine-tune these effects.

Similarly, the ethoxy group can enhance ligand-receptor interactions through hydrogen bonding and hydrophobic interactions, and it can improve oral bioavailability. The combination of these features in the this compound scaffold presents a unique starting point for the design of novel therapeutic agents.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of this compound could be explored for a variety of therapeutic areas.

Enzyme Inhibitors

The benzoic acid moiety is a common feature in many enzyme inhibitors. By forming amides or esters, the this compound core could be elaborated to target a range of enzymes. For instance, derivatives of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides have been investigated as potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[3]

Table 1: Hypothetical IC50 Values for Potential Enzyme Inhibitors Derived from this compound

| Compound ID | Target Enzyme | R-Group on Amide | Hypothetical IC50 (nM) |

| EX-101 | Xanthine Oxidase | Imidazole | 15 |

| EX-102 | P2Y14 Antagonist | Substituted Phenyl | 5 |

| EX-103 | Phosphodiesterase 4 | Substituted Phthalimide | 25 |

Antimicrobial Agents

Benzoic acid derivatives have a long history as antimicrobial agents. The unique substitution pattern of this compound could lead to the development of novel antibiotics or antifungals. For example, Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial and antifungal properties.[4] Azo dyes incorporating 4-hydroxybenzoic acid have also been synthesized and demonstrated potent antibacterial activity.[5]

Proposed Synthetic and Experimental Protocols

General Synthesis of Amide Derivatives

A common and versatile method for creating a library of potential drug candidates from this compound is through amide bond formation.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or dimethylformamide, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (2.0 eq).

-

Amine Addition: Stir the mixture at room temperature for 15 minutes, then add the desired primary or secondary amine (1.2 eq).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: General workflow for the synthesis of amide derivatives.

Hypothetical Biological Screening Workflow

A logical progression for evaluating the biological activity of newly synthesized derivatives would involve a tiered screening approach.

Caption: A typical drug discovery screening cascade.

Potential Signaling Pathway Involvement

Should derivatives of this compound prove to be effective P2Y14 receptor antagonists, as has been shown for other 3-amide-5-aryl benzoic acids, they could modulate inflammatory pathways.[6]

Caption: Potential modulation of the P2Y14 signaling pathway.

Conclusion and Future Directions

This compound represents a largely untapped resource for medicinal chemists. The unique combination of its substituents suggests that its derivatives could have valuable applications in a range of therapeutic areas, from metabolic disorders to infectious diseases. The synthetic and screening protocols outlined in this guide provide a roadmap for the systematic exploration of this promising chemical space. Future research should focus on the synthesis of diverse libraries of amides and other derivatives, followed by comprehensive biological evaluation to uncover novel therapeutic leads. The development of molecules based on this scaffold could lead to the next generation of innovative medicines.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the reaction mechanism for the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a versatile and widely applied method for the modification of aromatic rings. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data for this synthesis.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,3,4-trifluorobenzoic acid proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, displaces a fluoride ion on the aromatic ring. The presence of multiple fluorine atoms and a carboxylic acid group on the benzene ring makes it electron-deficient and thus susceptible to nucleophilic attack.

The reaction is initiated by the attack of the ethoxide nucleophile on the carbon atom at the 4-position of the 2,3,4-trifluorobenzoic acid. This position is favored due to the combined electron-withdrawing effects of the fluorine atoms and the carboxyl group, which activate the ring towards nucleophilic substitution. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and the carboxyl group, which stabilizes the complex. In the subsequent step, the aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product, this compound.

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step mechanism of the Nucleophilic Aromatic Substitution reaction for the synthesis of this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 2,3,4-Trifluorobenzoic Acid | |

| Reagent | Sodium Ethoxide | 1.05 to 1.3 molar equivalents |

| Solvent | Anhydrous Ethanol | Can also serve as the source of ethoxide |

| Reaction Temperature | Room Temperature to Reflux | Typically heated to ensure reaction completion |

| Reaction Time | 1 to 20 hours | Monitored by TLC or other analytical methods |

| Yield | High | Specific yield is dependent on reaction conditions |

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Sodium metal or Sodium ethoxide

-

Anhydrous Ethanol

-

Diethyl ether

-

Concentrated Hydrochloric acid

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic and produces hydrogen gas. Continue stirring until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in anhydrous ethanol), add 2,3,4-trifluorobenzoic acid portion-wise with stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux with continuous stirring. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess ethanol is removed under reduced pressure.

-

The residue is dissolved in water and transferred to a separatory funnel.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, which will precipitate the this compound product.

-

-

Isolation and Purification:

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

-

The purified product should be dried under vacuum.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

The Emergence of a Key Building Block: A Technical Guide to 4-Ethoxy-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2,3-difluorobenzoic acid, a fluorinated aromatic carboxylic acid, has quietly emerged as a significant intermediate in the landscape of modern organic synthesis. While not a household name in the annals of chemical discoveries, its importance lies in its application as a versatile building block, particularly in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on its role as a key synthetic intermediate. Detailed experimental protocols and visual representations of its synthetic pathways are provided to aid researchers in its practical application.

Discovery and History: A Tale of a Modern Intermediate

The "discovery" of this compound is not marked by a singular, celebrated event but rather by its gradual appearance and increasing utilization within the patent and scientific literature, highlighting its role as a valuable tool in the synthesis of complex molecules. Its history is intrinsically linked to the growing importance of fluorinated compounds in drug discovery and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.

The primary application and, therefore, the documented history of this compound are found in its use as a precursor to more complex molecular architectures. Its presence in numerous patents, particularly in the pharmaceutical sector, underscores its value as a key intermediate. For instance, it has been utilized in the synthesis of novel kinase inhibitors and other therapeutic agents. The ethoxy and difluoro substitutions on the benzoic acid ring provide a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate.

Physicochemical and Predicted Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | PubChem |

| Molecular Weight | 202.16 g/mol | PubChem |

| Boiling Point | 282.2°C at 760 mmHg | Crysdot LLC |

| Predicted XlogP | 2 | PubChem |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.05142 | 136.2 |

| [M+Na]⁺ | 225.03336 | 146.0 |

| [M-H]⁻ | 201.03686 | 136.8 |

| [M+NH₄]⁺ | 220.07796 | 155.2 |

| [M+K]⁺ | 241.00730 | 143.9 |

| Data sourced from PubChem. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available fluorinated precursors. A representative synthetic protocol is detailed below, based on procedures found in the patent literature.

Representative Synthesis of this compound

A common synthetic route involves the ethoxylation of a suitably substituted difluorophenol, followed by functional group manipulations to introduce the carboxylic acid moiety. An example of a detailed experimental protocol is provided below, adapted from patent WO2022010886A1.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

-

To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Ethyl iodide (1.2 eq) is then added, and the reaction mixture is heated to 60°C and stirred for 12 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-ethoxy-2,3-difluorobenzene.

-

-

Step 2: Lithiation and Carboxylation to form this compound

-

A solution of 1-ethoxy-2,3-difluorobenzene (1.0 eq) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a strong base, typically n-butyllithium (1.1 eq), is added dropwise, and the mixture is stirred at -78°C for 1 hour.

-

Carbon dioxide gas is then bubbled through the reaction mixture for 1-2 hours, or an excess of crushed dry ice is added.

-

The reaction is allowed to warm to room temperature and then quenched by the addition of water.

-

The aqueous layer is separated and acidified with a mineral acid, such as 1M HCl, to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Synthetic Workflow Diagram

The logical flow of the synthesis described above can be visualized as follows:

Caption: Synthetic pathway for this compound.

Role in Drug Discovery and Development

The true significance of this compound is illuminated by its application in the synthesis of complex, biologically active molecules. It serves as a critical building block for introducing a 4-ethoxy-2,3-difluorophenyl moiety into a larger molecular scaffold. This is typically achieved by converting the carboxylic acid to a more reactive functional group, such as an acid chloride or an amide, which can then be coupled with other synthetic intermediates.

Amide Coupling as a Key Transformation

A frequent and pivotal step in utilizing this compound is its conversion to an amide. This reaction connects the fluorinated benzoic acid fragment to an amine-containing molecule, forming a stable amide bond that is a common feature in many pharmaceutical compounds.

Experimental Protocol: General Amide Coupling Procedure

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), is added a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated sodium bicarbonate), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amide.

Logical Workflow for Application in Synthesis

The following diagram illustrates the central role of this compound as an intermediate that is first activated and then coupled to another molecule.

Caption: General workflow for utilizing the acid in amide synthesis.

Conclusion

This compound stands as a testament to the importance of specialized chemical intermediates in modern research and development. While its own "discovery" is interwoven with its practical applications, its value to the scientific community is clear. As a readily available and versatile building block, it enables the efficient synthesis of complex molecules with potentially enhanced biological and material properties. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists, empowering them to explore new frontiers in drug discovery and materials science.

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxy-2,3-difluorobenzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document details the synthetic methodologies for creating these compounds, presents their biological activities—primarily focusing on antimicrobial and anticancer applications—and explores the underlying mechanisms of action where known. Particular attention is given to the structure-activity relationships (SAR) that govern their efficacy. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Fluorinated organic molecules have garnered considerable interest in the field of drug discovery due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The presence of the difluoro substitution pattern on the benzene ring, combined with the ethoxy group, offers a unique electronic and steric profile that can be exploited for targeted drug design.

This guide will explore the synthesis of this compound and its conversion into a variety of derivatives, including amides and other analogs. Furthermore, it will collate and present the available data on their biological activities, with a focus on their potential as antimicrobial and anticancer agents. Where available, detailed experimental protocols and quantitative biological data are provided to facilitate further research and development in this area.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. While specific literature on the direct synthesis of the parent acid is limited, a general approach can be extrapolated from the synthesis of related fluorinated and ethoxy-substituted benzoic acids.

A plausible synthetic route would likely begin with a commercially available difluorinated precursor. The introduction of the ethoxy group can be achieved via a nucleophilic aromatic substitution reaction on a suitably activated difluorinated benzene ring. Subsequent modification of other functional groups, such as the conversion of a nitrile or an aldehyde to a carboxylic acid, would lead to the desired this compound.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound.

Caption: A generalized synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Benzoic Acid via Diazotization and Cyanation (Sandmeyer Reaction)

This protocol is adapted from general procedures for the synthesis of aromatic carboxylic acids from anilines.

-

Diazotization of the corresponding aniline:

-

Dissolve the starting 4-ethoxy-2,3-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

-

Hydrolysis of the Nitrile:

-

Cool the reaction mixture and extract the resulting benzonitrile with an organic solvent (e.g., toluene).

-

Wash the organic layer with water and brine.

-

Add a solution of concentrated sulfuric acid and water to the organic extract.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the hydrolysis, cool the mixture and separate the layers.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Protocol 2: Amide Derivative Synthesis

This protocol describes the general synthesis of benzamide derivatives from the corresponding benzoic acid.

-

Activation of the Carboxylic Acid:

-

To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

-

Biological Activities and Structure-Activity Relationships

While specific biological data for this compound derivatives are limited in the public domain, the broader class of fluorinated benzamides and related structures has shown significant promise in several therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of fluorinated benzoic acids have been investigated for their antibacterial properties. A notable target for such compounds is the bacterial cell division protein FtsZ.[1] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.

The 2,6-difluoro-3-methoxybenzamide moiety has been identified as a key pharmacophore for FtsZ inhibition.[1] It is plausible that 4-ethoxy-2,3-difluorobenzamide derivatives could also exhibit activity against this target. The ethoxy group at the 4-position may influence the compound's solubility, cell permeability, and binding affinity to the target protein.

Structure-Activity Relationship (SAR) Insights for FtsZ Inhibitors:

-

Fluorine Substitution: The presence and position of fluorine atoms on the benzamide ring are critical for activity. The 2,6-difluoro substitution pattern is often associated with potent FtsZ inhibition.

-

Alkoxy Group: The nature and position of the alkoxy group (methoxy or ethoxy) can modulate the activity. The ethoxy group in the 4-position may offer advantages in terms of metabolic stability and pharmacokinetic properties compared to a methoxy group.

-

Amide Substituents: Modifications at the amide nitrogen can significantly impact the compound's potency and spectrum of activity.

Table 1: Hypothetical Antimicrobial Activity Data for 4-Ethoxy-2,3-difluorobenzamide Analogs

Since no specific data is available, this table is presented as a template for organizing future experimental results.

| Compound ID | R-Group (at amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| EDA-1 | H | - | - |

| EDA-2 | Methyl | - | - |

| EDA-3 | Ethyl | - | - |

| EDA-4 | Phenyl | - | - |

| EDA-5 | 4-Fluorophenyl | - | - |

Anticancer Activity

Benzamide derivatives are a well-established class of anticancer agents, with some acting as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The structural features of this compound derivatives make them interesting candidates for evaluation as anticancer agents.

Potential Mechanisms of Anticancer Activity:

-

HDAC Inhibition: Certain benzamide structures can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This can result in changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: The benzamide scaffold can be found in various kinase inhibitors. The specific substitution pattern of this compound could be optimized to target specific kinases involved in cancer cell proliferation and survival.

-

Induction of Oxidative Stress: Some benzamide derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and apoptosis.[2]

Table 2: Hypothetical Anticancer Activity Data for 4-Ethoxy-2,3-difluorobenzamide Analogs

This table serves as a template for recording future experimental data.

| Compound ID | R-Group (at amide) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |

| EDA-1 | H | - | - |

| EDA-2 | Pyridin-2-yl | - | - |

| EDA-3 | 4-Chlorophenyl | - | - |

| EDA-4 | 3,4-Dimethoxyphenyl | - | - |

| EDA-5 | Naphthyl | - | - |

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: Inhibition of Bacterial Cell Division via FtsZ

The following diagram illustrates the proposed mechanism of action for benzamide-based FtsZ inhibitors.

Caption: Proposed mechanism of action for 4-ethoxy-2,3-difluorobenzamide derivatives as FtsZ inhibitors.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized this compound derivatives.

References

- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe Handling and Storage of 4-Ethoxy-2,3-difluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the recommended procedures for the safe handling and storage of 4-Ethoxy-2,3-difluorobenzoic acid, tailored for a laboratory and research environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a solid powder.[1] The primary hazards associated with similar fluorinated and ethoxy-substituted benzoic acids include irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Summary (Extrapolated)

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

|

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

|

Safe Handling Procedures

Safe handling is paramount to minimize exposure and ensure personnel safety. Engineering controls, personal protective equipment, and proper hygiene practices are essential.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area.[1][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.[4]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following recommendations are based on the potential hazards.[2][5]

| PPE Type | Specification | Purpose |

| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][2] | Protects against dust particles and splashes. |

| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[2][4] Gloves must be inspected before use.[2] | Prevents skin contact. |

| Skin and Body Protection | A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1][6] | Protects skin from accidental contact. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) is recommended.[4][5] | Prevents inhalation of airborne particles. |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling the substance and before breaks or at the end of the workday.[2][4]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]

-

Do not eat, drink, or smoke in laboratory areas.[3]

Storage Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][3] Storage at room temperature is generally acceptable.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice.[7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] If you feel unwell, call a poison center or doctor.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Use personal protective equipment as outlined in Section 2.2. Ensure adequate ventilation. Avoid breathing dust.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4][7]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and halogenated hydrogen gas.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocol: Weighing and Dissolving

This protocol outlines the safe procedure for weighing this compound and preparing a solution.

-

Preparation:

-

Don all required PPE: lab coat, safety glasses, and nitrile gloves.

-

Ensure the chemical fume hood is operational.

-

Prepare a clean weighing paper or boat, a spatula, and a labeled beaker with the chosen solvent.

-

-

Weighing:

-

Perform all weighing operations inside the chemical fume hood to contain any dust.

-

Place the weighing vessel on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from its storage container to the weighing vessel using a clean spatula. Avoid generating dust.

-

Securely close the primary storage container immediately after dispensing.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the labeled beaker containing the solvent.

-

Use a magnetic stirrer or gentle swirling to facilitate dissolution. Keep the beaker covered with a watch glass or paraffin film to the extent possible.

-

-

Cleanup:

-

Dispose of the used weighing paper/boat in the designated solid chemical waste container.

-

Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel, disposing of it in the solid waste container.

-

Wash hands thoroughly after completing the procedure.

-

Visual Workflow Diagrams

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency first-aid response flowchart for exposure incidents.

References

Methodological & Application

Using 4-Ethoxy-2,3-difluorobenzoic acid as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethoxy-2,3-difluorobenzoic acid as a versatile building block in modern organic synthesis. The unique substitution pattern of this aromatic carboxylic acid, featuring both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, imparts valuable properties to target molecules, making it a key intermediate in the development of pharmaceuticals and advanced materials.

Synthesis of Kinase Inhibitors

The substituted benzamide moiety is a common scaffold in a wide range of kinase inhibitors. This compound is an ideal starting material for the synthesis of potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). The fluorine atoms can enhance binding affinity and improve metabolic stability, while the ethoxy group can be used to modulate solubility and pharmacokinetic properties.

The primary synthetic transformation is the formation of an amide bond between this compound and a suitable amine-containing fragment. This is typically achieved using standard peptide coupling reagents.

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative yields for amide coupling reactions of fluorinated benzoic acids with various amines, utilizing common coupling reagents. While these examples do not use this compound directly, they provide expected yield ranges for analogous transformations.

| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| Aniline | HATU | DIEA | DMF | 4 | 85 |

| Benzylamine | EDC/HOBt | DIEA | DCM | 12 | 85 |

| Morpholine | HATU | DIEA | DMF | 2 | 95 |

| 4-Fluoroaniline | PyBOP | DIEA | DMF | 6 | 88 |

| tert-Butylamine | EDC/HOBt | DIEA | DCM | 24 | 65 |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a dry, inert atmosphere flask, dissolve this compound and the amine in anhydrous DMF.

-

Add DIEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU portion-wise to the reaction mixture.

-